molecular formula C18H27ClO2 B13801205 Undecyl 4-chlorobenzoate CAS No. 5458-41-3

Undecyl 4-chlorobenzoate

Cat. No.: B13801205
CAS No.: 5458-41-3
M. Wt: 310.9 g/mol
InChI Key: MEWVVEWZGJOCOB-UHFFFAOYSA-N
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Description

Undecyl 4-chlorobenzoate, also known as 4-chlorobenzoic acid undecyl ester, is an organic compound with the molecular formula C18H27ClO2. It is a derivative of 4-chlorobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by an undecyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Undecyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and undecanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-chlorobenzoic acid and undecanol.

    Reduction: 4-chlorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Undecyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of undecyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s effects on biological pathways can vary depending on its concentration and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: The parent compound of undecyl 4-chlorobenzoate, used in various chemical syntheses.

    Undecyl benzoate: Similar ester compound without the chlorine substituent on the benzene ring.

    4-Chlorobenzyl alcohol: A reduction product of this compound.

Uniqueness

This compound is unique due to the presence of both the undecyl ester group and the chlorine substituent on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5458-41-3

Molecular Formula

C18H27ClO2

Molecular Weight

310.9 g/mol

IUPAC Name

undecyl 4-chlorobenzoate

InChI

InChI=1S/C18H27ClO2/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h11-14H,2-10,15H2,1H3

InChI Key

MEWVVEWZGJOCOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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